6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,4-difluorophenyl)methyl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,4-difluorophenyl)methyl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 1326832-85-2) is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole ring and fluorinated benzyl groups. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capabilities, substituted at position 3 with a 2-chlorophenyl group .
- 2,4-Difluorobenzyl substituent: Enhances lipophilicity and may influence target binding via fluorine-specific interactions .
- Methyl group at position 5: Likely contributes to steric effects and modulates solubility .
Properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,4-difluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N4O2S/c1-11-17-21(26-10-29(22(17)30)9-12-6-7-13(24)8-16(12)25)32-18(11)20-27-19(28-31-20)14-4-2-3-5-15(14)23/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJCDCIWFLCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogues and Their Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Functional Group Comparisons
- Oxadiazole Derivatives : The target compound and the analog in share the 1,2,4-oxadiazole group, but differ in substitution patterns (2-chlorophenyl vs. p-tolyl). The chlorine atom in the target may enhance electrophilicity and binding affinity compared to methyl groups .
- Fluorinated Side Chains: The 2,4-difluorobenzyl group in the target contrasts with non-fluorinated benzyl groups in other analogs (e.g., ). Fluorination typically improves metabolic stability and membrane permeability .
Research Findings and Implications
Bioactivity Trends
- Thieno-Pyrimidinones: Derivatives with electron-withdrawing groups (e.g., Cl, F) often exhibit enhanced kinase inhibitory activity compared to alkyl-substituted analogs .
- Oxadiazole Role : The 1,2,4-oxadiazole ring is associated with improved pharmacokinetic profiles due to resistance to oxidative metabolism .
Analytical Techniques
Limitations and Gaps
- Bioactivity Data: No direct evidence links the target compound to specific biological targets.
- Solubility/ADME : Substituent effects on solubility (e.g., fluorinated vs. methyl groups) require experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
